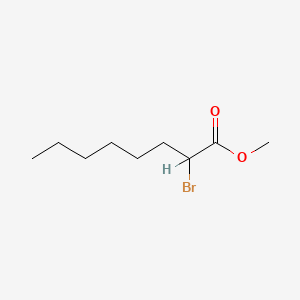Methyl 2-bromooctanoate
CAS No.: 5445-22-7
Cat. No.: VC3695345
Molecular Formula: C9H17BrO2
Molecular Weight: 237.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5445-22-7 |
|---|---|
| Molecular Formula | C9H17BrO2 |
| Molecular Weight | 237.13 g/mol |
| IUPAC Name | methyl 2-bromooctanoate |
| Standard InChI | InChI=1S/C9H17BrO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7H2,1-2H3 |
| Standard InChI Key | RCMQQTUVWBXJQS-UHFFFAOYSA-N |
| SMILES | CCCCCCC(C(=O)OC)Br |
| Canonical SMILES | CCCCCCC(C(=O)OC)Br |
Introduction
Chemical Identity and Structure
Methyl 2-bromooctanoate is an alpha-brominated ester with the molecular formula C₉H₁₇BrO₂ and a molecular weight of 237.13 g/mol . The compound features a bromine atom at the C-2 position (alpha carbon) of the octanoic acid backbone, with a methyl ester functional group. This structural arrangement gives the compound its distinctive reactivity profile, particularly useful in various organic synthesis applications.
The compound can be identified by its CAS registry number 5445-22-7 and is known by several synonyms including methyl 2-bromocaprylate, 2-bromocaprylic methyl ester, and 2-bromooctanoic acid methyl ester . Its structural formula follows the SMILES notation CCCCCCC(C(=O)OC)Br, indicating the linear carbon chain with the bromine substituent at the alpha position .
The compound's InChI representation (InChI=1S/C9H17BrO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7H2,1-2H3) provides a standardized way to represent its chemical structure within chemical databases and literature . This notation system helps ensure consistent identification across different chemical information resources.
Physical and Chemical Properties
Methyl 2-bromooctanoate presents as a colorless to slightly yellow liquid at room temperature with specific physical properties that determine its handling characteristics and potential applications .
Physical Properties
The physical properties of methyl 2-bromooctanoate are summarized in the following table:
| Property | Value | Reference |
|---|---|---|
| Physical appearance | Colorless to slight yellow liquid | |
| Boiling point | 228°C | |
| Density (at 20°C) | 1.221 g/cm³ | |
| Flash point | 102°C | |
| pH value | 6.0-8.0 | |
| Moisture content | ≤0.05% |
The compound's relatively high boiling point of 228°C indicates its low volatility at ambient conditions . Its density of 1.221 g/cm³ shows that it is heavier than water, which has implications for its solubility and separation characteristics in aqueous mixtures . The flash point of 102°C suggests moderate flammability concerns requiring appropriate safety precautions during handling and storage .
Chemical Reactivity
The alpha-bromo functionality of methyl 2-bromooctanoate makes it particularly useful as an intermediate in organic synthesis. The bromine atom at the alpha position (adjacent to the carbonyl group) is electron-withdrawn by the carbonyl function, making it susceptible to nucleophilic substitution reactions. This reactivity profile allows the compound to serve as a valuable building block in the synthesis of more complex molecules.
Synthesis Methods
Esterification Approach
One common approach for synthesizing alpha-brominated esters involves the bromination of the corresponding acid followed by esterification. Alternatively, direct alpha-bromination of the ester can be performed using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine in the presence of a catalyst.
Industrial Specifications and Quality Control
Commercial methyl 2-bromooctanoate typically adheres to stringent quality specifications to ensure its suitability for various applications. According to standard industrial specifications effective as of August 2024, the following parameters are typical requirements for high-quality methyl 2-bromooctanoate:
| Parameter | Specification | Reference |
|---|---|---|
| Appearance | Colorless clear liquid | |
| Assay (by GC) | ≥99% | |
| Density (20°C) | 1.221 g/cm³ | |
| Moisture content | ≤0.05% |
These specifications ensure consistency and reliability of the compound for various applications, particularly in research settings and industrial processes where high purity is critical . Quality control typically involves gas chromatography (GC) analysis to determine the assay percentage, which should be at least 99% for high-grade material .
Analytical Data
Spectroscopic Properties
While the search results provide limited spectroscopic data specifically for methyl 2-bromooctanoate, PubChemLite provides predicted collision cross-section (CCS) values for various adducts of the compound . These values are particularly useful for mass spectrometry applications and identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 237.04846 | 146.6 |
| [M+Na]⁺ | 259.03040 | 147.1 |
| [M+NH₄]⁺ | 254.07500 | 150.2 |
| [M+K]⁺ | 275.00434 | 147.8 |
| [M-H]⁻ | 235.03390 | 144.3 |
| [M+Na-2H]⁻ | 257.01585 | 146.4 |
| [M]⁺ | 236.04063 | 144.6 |
| [M]⁻ | 236.04173 | 144.6 |
These predicted collision cross-section values provide important reference data for the identification and characterization of methyl 2-bromooctanoate using ion mobility-mass spectrometry techniques . Such data is valuable for analytical chemists working with this compound, especially in complex mixtures where definitive identification is challenging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume